molecular formula C18H24ClN3O3 B13434483 4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide CAS No. 1900715-96-9

4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide

Cat. No.: B13434483
CAS No.: 1900715-96-9
M. Wt: 365.9 g/mol
InChI Key: UOTLTPTUSARHQE-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide is a chemical compound known for its selective serotonin receptor agonist properties. It is commonly referred to as prucalopride and is used primarily as a gastrointestinal prokinetic agent. This compound is notable for its high affinity and selectivity towards the 5-HT4 receptor, which plays a crucial role in gastrointestinal motility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide involves multiple steps. The process typically starts with the preparation of the benzofuran core, followed by the introduction of the piperidine moiety and the methoxypropyl group. Key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively binding to and activating the 5-HT4 receptors in the gastrointestinal tract. This activation stimulates colonic motility patterns, leading to increased bowel movements. The molecular targets include the 5-HT4 receptors, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide is unique due to its high selectivity and affinity for the 5-HT4 receptor, which minimizes off-target effects and enhances its therapeutic profile .

Properties

CAS No.

1900715-96-9

Molecular Formula

C18H24ClN3O3

Molecular Weight

365.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-1-benzofuran-7-carboxamide

InChI

InChI=1S/C18H24ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h5,10-12H,2-4,6-9,20H2,1H3,(H,21,23)

InChI Key

UOTLTPTUSARHQE-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OC=C3)N)Cl

Origin of Product

United States

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